Lanostenol;Dihydrolanosterin

Description

Contextualization within Sterol Biosynthesis Pathways

The journey to complex sterols like cholesterol begins with simpler precursors, and it is within this synthetic cascade that lanosterol (B1674476) and dihydrolanosterol (B1674475) hold central positions.

Lanosterol is a tetracyclic triterpenoid (B12794562) that serves as the foundational precursor for all steroids in animals and fungi. targetmol.comwikipedia.org Its formation from the cyclization of squalene-2,3-epoxide, a reaction catalyzed by lanosterol synthase, is a landmark event in sterol biosynthesis. nih.gov This intricate enzymatic process establishes the characteristic four-ring structure that is the hallmark of all subsequent sterols. nih.govnumberanalytics.com In non-photosynthetic organisms, lanosterol is the primary product of squalene-oxide cyclization, marking a crucial divergence from the cycloartenol-based pathway found in plants. nih.gov The conversion of lanosterol to cholesterol involves a series of enzymatic reactions, including demethylations and the reduction of double bonds. nih.gov

Dihydrolanosterol, also known as 24,25-dihydrolanosterol, is formed by the reduction of the C24-C25 double bond of lanosterol. nih.govwikipedia.org This modification creates a critical branch point in the sterol biosynthetic pathway. The presence of either a saturated or unsaturated side chain in the sterol molecule dictates the subsequent enzymatic steps. researchgate.net For instance, the demethylation of dihydrolanosterol can be carried out by cytochrome P450 sterol 14α-demethylase in both mammals and yeast. wikipedia.org Rat hepatoma cells have been shown to efficiently convert dihydrolanosterol to cholesterol, highlighting its role as a direct precursor. nih.gov

Biological Significance of Lanostenol and Dihydrolanosterol in Cellular Processes

Beyond their roles as intermediates, these sterols actively participate in vital cellular functions.

Sterols are essential components of eukaryotic cell membranes, where they play a crucial role in maintaining membrane fluidity, integrity, and permeability. nih.govnih.gov While cholesterol is the most well-known membrane sterol in animals, its precursors, including lanosterol and dihydrolanosterol, also contribute to these processes. The introduction of lanosterol into the membranes of genetically engineered E. coli has been shown to enhance the cell's tolerance to various stresses by preserving membrane integrity and fluidity. nih.govnih.gov The transport of newly synthesized sterols to the plasma membrane is a regulated process, suggesting a sorting mechanism that enriches certain sterols in the cell membrane. nih.gov The accumulation of lanosterol, for example, can lead to perturbations in membrane integrity, highlighting the importance of its timely conversion to downstream sterols. taylorandfrancis.com

Lanosterol is the ultimate precursor to a vast array of biologically active steroids, including cholesterol. targetmol.comwikipedia.org Cholesterol, in turn, is the starting material for the synthesis of steroid hormones such as testosterone, estrogen, and cortisol, as well as bile acids. nih.govontosight.ai The metabolic pathway from lanosterol to cholesterol is complex, involving multiple enzymatic steps. nih.gov Dihydrolanosterol also serves as a direct precursor in this pathway, capable of being converted to cholesterol. nih.govontosight.ai The enzyme lanosterol 14α-demethylase (CYP51), which acts on both lanosterol and dihydrolanosterol, is a critical control point in the synthesis of these essential molecules. researchgate.net

Recent research has unveiled a fascinating role for lanosterol in maintaining protein homeostasis, particularly in the lens of the eye. The human lens is rich in proteins called crystallins, which must remain soluble and properly folded to ensure transparency. nih.gov Disruptions in this delicate balance can lead to protein aggregation and the formation of cataracts. nih.gov Studies have shown that lanosterol can prevent the aggregation of mutant crystallin proteins and even reverse pre-formed aggregates. nih.govresearchgate.netcardiff.ac.uk This has led to investigations into lanosterol's potential as a therapeutic agent for cataracts. nih.gov The proposed mechanism involves lanosterol binding to hydrophobic regions of the crystallin proteins, preventing their unfolding and aggregation. rsc.org Furthermore, lanosterol has been shown to disrupt the aggregation of amyloid-β peptides, which are associated with Alzheimer's disease, suggesting a broader role in preventing protein misfolding disorders. nih.gov

Putative Roles as Intracellular Signaling Modulators

Emerging research has identified Lanostenol and its derivative, Dihydrolanosterol, not merely as passive intermediates in the cholesterol biosynthesis pathway, but as active participants in modulating crucial intracellular signaling cascades. Their accumulation or depletion, often resulting from the inhibition of downstream enzymes like Lanosterol Synthase (LSS) or CYP51A1, can trigger significant changes in cellular behavior, including proliferation, inflammation, and stress responses.

Lanostenol's Role in Signaling Pathways

Lanostenol has been shown to influence several key signaling pathways. The inhibition of LSS, which leads to an accumulation of lanosterol, has been linked to the modulation of cancer-related pathways. In endometrial cancer cells, LSS has been found to promote tumor progression by activating the MAPK/JNK signaling pathway. nih.gov Conversely, inhibiting LSS suppressed this effect. nih.gov Similarly, in HepG2 liver cancer cells, a reduction in LSS activity led to the deactivation of the Src/MAPK signaling pathway, which in turn decreased malignant phenotypes by affecting genes involved in the cell cycle, apoptosis, and migration. nih.govresearchgate.net

Beyond cancer, lanosterol plays a role in inflammatory responses and tissue fibrosis. It has been identified as an endogenous modulator of macrophage innate immune responses. nih.gov Specifically, lanosterol can modulate the Toll-like receptor 4 (TLR4) mediated innate immune response. nih.gov In macrophages that accumulate lanosterol, LPS/IFNβ-triggered STAT1-STAT2 activation is attenuated. nih.gov In the context of tissue repair and disease, lanosterol has been shown to alleviate TGFβ2-induced lens epithelial fibrosis by suppressing the activation of Smad2/3 signals. arvojournals.org Furthermore, recent studies suggest a cytoprotective role for lanosterol, where it induces proteasomal activity to enhance the clearance of aberrant intracellular proteins. nih.gov

Dihydrolanosterol's Impact on Cell Proliferation

Dihydrolanosterol (also known as 24,25-Dihydrolanosterol) is formed from the reduction of lanosterol and is also a substrate for the enzyme CYP51. nih.govwikipedia.orgnih.govmedchemexpress.com Its role as a signaling modulator is often observed in conjunction with lanosterol, particularly under conditions where CYP51 is inhibited or knocked out.

Research using knockout cell models has demonstrated that the accumulation of both lanosterol and 24,25-dihydrolanosterol promotes cell proliferation in hepatocytes. nih.gov This pro-proliferative effect is distinct from that of other sterol intermediates. nih.gov The proposed mechanism for this enhanced proliferation involves the activation of specific signaling pathways. Evidence points towards the potential activation of WNT/NFKB signaling. nih.govresearchgate.net This is supported by the finding that lymphoid enhancer-binding factor 1 (LEF1), a key component of the WNT signaling pathway, is elevated in cells with high levels of 24,25-dihydrolanosterol. nih.gov The NFKB pathway is critical in regulating genes associated with cancer development, including those controlling proliferation and apoptosis. nih.gov

Interactive Data Tables

Table 1: Research Findings on Lanostenol as a Signaling Modulator

| Compound | Signaling Pathway Modulated | Biological Outcome | Research Context |

| Lanostenol | Src/MAPK | Deactivation of pathway, decreased malignant phenotypes (cell cycle, apoptosis, migration) | LSS knockdown in HepG2 liver cancer cells nih.govresearchgate.net |

| Lanostenol | MAPK/JNK | Activation of pathway, promotion of tumor progression | Endometrial cancer cells nih.gov |

| Lanostenol | TLR4/STAT1-STAT2 | Attenuated activation | Macrophages nih.gov |

| Lanostenol | TGFβ2/Smad2/3 | Suppression of signal activation, alleviation of fibrosis | Lens epithelial cells arvojournals.org |

| Lanostenol | Proteasome Activity | Induction of proteolytic activities | Cellular models nih.gov |

Table 2: Research Findings on Dihydrolanosterol as a Signaling Modulator

| Compound | Signaling Pathway Modulated | Biological Outcome | Research Context |

| Dihydrolanosterol | WNT/NFKB | Putative activation, promotion of cell proliferation | CYP51 knockout in hepatocytes nih.govresearchgate.net |

| Dihydrolanosterol | LEF1 (WNT component) | Elevated levels, linked to increased cell proliferation | CYP51 knockout in hepatocytes nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C30H52O |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

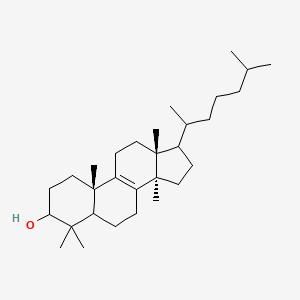

(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1 |

InChI Key |

MBZYKEVPFYHDOH-CJCXBBMPSA-N |

Isomeric SMILES |

CC(C)CCCC(C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Mechanistic Enzymology of Lanostenol and Dihydrolanosterol Biosynthesis

Initial Stages of Lanosterol (B1674476) Formation: From Isoprenoid Precursors to Oxidosqualene

The journey to lanosterol begins with the synthesis of squalene (B77637), a 30-carbon linear hydrocarbon, which is subsequently epoxidized to form (S)-2,3-oxidosqualene. guidetopharmacology.orgresearchgate.net This initial phase is critical as it provides the direct substrate for the remarkable cyclization reaction that forms the characteristic four-ring sterol nucleus. wikipedia.orgnih.gov

Mevalonate (B85504) Pathway Contribution to Squalene Synthesis

The widely conserved mevalonate (MVA) pathway is the primary route for the synthesis of isoprenoid precursors. oup.comresearchgate.net This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). guidetopharmacology.org A series of enzymatic steps, including the rate-limiting reaction catalyzed by HMG-CoA reductase, converts HMG-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.govnih.gov

Subsequent head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, lead to the formation of the 15-carbon intermediate, farnesyl pyrophosphate (FPP). researchgate.net Squalene synthase then catalyzes the head-to-head condensation of two FPP molecules to produce squalene, the first committed precursor in sterol biosynthesis. researchgate.netnih.gov

Key Enzymes in the Mevalonate Pathway Leading to Squalene

| Enzyme | Function |

|---|---|

| HMG-CoA Synthase | Catalyzes the synthesis of HMG-CoA from acetyl-CoA and acetoacetyl-CoA. guidetopharmacology.org |

| HMG-CoA Reductase | The rate-limiting enzyme that reduces HMG-CoA to mevalonate. guidetopharmacology.orgguidetopharmacology.org |

| Mevalonate Kinase | Phosphorylates mevalonate. nih.govguidetopharmacology.org |

| Phosphomevalonate Kinase | Adds a second phosphate (B84403) group to form mevalonate-5-diphosphate. nih.govguidetopharmacology.org |

| Diphosphomevalonate Decarboxylase | Decarboxylates and dephosphorylates its substrate to yield isopentenyl pyrophosphate (IPP). guidetopharmacology.orgnih.gov |

| Isopentenyl-diphosphate delta isomerase | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). guidetopharmacology.org |

| Farnesyl Diphosphate Synthase | Condenses IPP and DMAPP to form geranyl pyrophosphate (GPP), and then another IPP to form farnesyl pyrophosphate (FPP). guidetopharmacology.org |

Squalene Monooxygenase Catalysis in Oxidosqualene Production

The linear squalene molecule undergoes a critical modification catalyzed by squalene monooxygenase, also known as squalene epoxidase. ebi.ac.uknih.gov This enzyme, located in the endoplasmic reticulum, introduces an epoxide ring at the C2-C3 position of squalene, forming (S)-2,3-oxidosqualene. researchgate.netwikipedia.orgnih.gov This reaction is a monooxygenation, requiring molecular oxygen and a reducing agent, typically NADPH. researchgate.netjefferson.edu One atom of oxygen is incorporated into the squalene molecule to form the epoxide, while the other is reduced to water. researchgate.net The formation of this epoxide is crucial as it activates the molecule for the subsequent cyclization cascade. acs.org Squalene monooxygenase is considered a rate-limiting enzyme in the cholesterol biosynthesis pathway. ebi.ac.uknih.gov

Lanosterol Synthase (LSS/OSC): Catalytic Mechanisms and Functional Insights

The conversion of the linear (S)-2,3-oxidosqualene into the tetracyclic lanosterol is a remarkable feat of enzymatic catalysis, executed by lanosterol synthase (LSS), also known as oxidosqualene cyclase (OSC). wikipedia.orgwikipedia.orgnih.gov This single enzyme orchestrates one of the most complex known enzymatic reactions. wikipedia.org

Conversion of (S)-2,3-Oxidosqualene to Lanosterol

Lanosterol synthase, an integral membrane protein of the endoplasmic reticulum in eukaryotes, catalyzes the intricate cyclization of (S)-2,3-oxidosqualene. wikipedia.orgwikigenes.org The reaction initiates with the protonation of the epoxide ring of the substrate, which is pre-folded within the enzyme's active site into a specific conformation. researchgate.net This protonation triggers a cascade of electron movements, leading to the sequential formation of the four rings of the sterol nucleus. wikipedia.orgacs.org The result of this complex intramolecular rearrangement is the formation of lanosterol, which possesses seven chiral centers. researchgate.netacs.org

Enzymatic Reaction Details and Carbocationic Intermediates

The mechanism of lanosterol synthase involves a series of carbocationic intermediates. oup.comacs.org After the initial protonation of the oxirane ring, a cascade of ring-closing reactions occurs, forming the A, B, C, and D rings of the steroid nucleus and resulting in a protosterol cation intermediate. wikipedia.orgacs.org This is followed by a series of 1,2-hydride and 1,2-methyl shifts, which rearrange the carbon skeleton. researchgate.netacs.org The reaction terminates with the deprotonation of a specific carbon atom to yield the final product, lanosterol. acs.org The enzyme's active site provides a template that stabilizes these highly reactive carbocationic intermediates and guides the rearrangement process with remarkable precision, ensuring the formation of only lanosterol. acs.orgacs.org

LSS Gene and Protein Characteristics

In humans, lanosterol synthase is encoded by the LSS gene, located on chromosome 21. wikipedia.orggenecards.orgnih.gov The protein is a monomeric enzyme composed of two main domains, forming a central active site. wikipedia.org It is an integral monotopic protein associated with the cytosolic side of the endoplasmic reticulum membrane. wikipedia.org The LSS protein contains conserved motifs, including Gln-Trp motifs, which are also found in the related bacterial enzyme squalene-hopene cyclase. wikipedia.org Mutations in the LSS gene have been associated with certain human diseases, including cataracts and hypotrichosis. genecards.orgnih.govuniprot.org

Characteristics of Human Lanosterol Synthase (LSS)

| Feature | Description |

|---|---|

| Gene | LSS genecards.org |

| Chromosomal Location | 21q22.3 wikipedia.org |

| Encoded Protein | Lanosterol synthase (2,3-oxidosqualene-lanosterol cyclase) genecards.org |

| Cellular Location | Endoplasmic reticulum membrane (cytosolic side) wikipedia.org |

| Function | Catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol. wikipedia.orguniprot.org |

| EC Number | 5.4.99.7 wikipedia.orggenecards.org |

| Associated Diseases | Cataract 44, Hypotrichosis 14 genecards.orguniprot.org |

Cellular Localization and Endoplasmic Reticulum Association

The enzymes responsible for the conversion of lanosterol to cholesterol are primarily located in the endoplasmic reticulum (ER). wikipedia.orgnih.gov Specifically, lanosterol synthase is an integral monotopic protein associated with the cytosolic side of the ER membrane in eukaryotes. wikipedia.org Studies using isopycnic density gradient centrifugation of rat liver microsomes have demonstrated that the enzymes involved in the pathway from lanosterol to cholesterol, including lanosterol 14-demethylase, are distributed in both the smooth (SER) and rough endoplasmic reticulum (RER). nih.gov This localization to the ER is consistent with the general understanding that cholesterol biosynthesis is an ER-bound process. nih.gov While some studies have suggested a potential peroxisomal location for some enzymes in the earlier stages of cholesterol synthesis, the enzymes acting on lanosterol are firmly established as being associated with the ER. guidetopharmacology.orgnih.gov

Dihydrolanosterol (B1674475) Generation: The Role of 24-Dehydrocholesterol Reductase (DHCR24)

Dihydrolanosterol, also known as 24,25-dihydrolanosterol, is formed from lanosterol through the action of the enzyme 24-dehydrocholesterol reductase (DHCR24). medlineplus.govmedlineplus.gov This enzyme plays a crucial role in one of the two major pathways of cholesterol biosynthesis. medlineplus.govnih.gov

Specificity for Delta-24 Double Bond Reduction in Sterol Side Chain

DHCR24 is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase that specifically catalyzes the reduction of the delta-24 double bond in the side chain of sterol intermediates. uniprot.orggenecards.orgwikipedia.org This reduction is a key step in the Kandutsch-Russell pathway of cholesterol biosynthesis. nih.govacs.org The enzyme exhibits specificity for this particular double bond, a crucial feature for the proper progression of the biosynthetic pathway. nih.gov

Integration into Intersecting Cholesterol Biosynthetic Pathways

The formation of dihydrolanosterol represents a critical branch point in the post-squalene portion of cholesterol biosynthesis. Following the synthesis of lanosterol, two intersecting pathways emerge, their direction determined by the timing of the reduction of the C24 double bond in the sterol side chain. acs.orgresearchgate.net

The Bloch Pathway: In this pathway, the reduction of the delta-24 double bond is one of the final steps, occurring after other modifications to the sterol nucleus. The key intermediate in this pathway is desmosterol (B1670304), which is then converted to cholesterol by DHCR24. medlineplus.govnih.gov

The Kandutsch-Russell Pathway: This pathway involves the early reduction of the delta-24 double bond of lanosterol by DHCR24 to form 24,25-dihydrolanosterol. medlineplus.govnih.govontosight.ai This intermediate then proceeds through a series of enzymatic modifications to ultimately yield cholesterol. ontosight.ai

The existence of these two parallel pathways highlights the metabolic flexibility within the cell for cholesterol production, with DHCR24 playing a pivotal role in both routes. medlineplus.govnih.gov

Compound Information

| Compound Name | Synonym(s) |

| Lanosterol | Lanostenol |

| Dihydrolanosterol | 24,25-Dihydrolanosterol |

| (S)-2,3-Oxidosqualene | |

| Desmosterol | |

| Cholesterol |

Enzyme Information

| Enzyme Name | Abbreviation | Function |

| Lanosterol Synthase | LSS, OSC | Catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol. |

| 24-Dehydrocholesterol Reductase | DHCR24 | Reduces the delta-24 double bond in sterol side chains. |

| Lanosterol 14-demethylase | Removes the 14α-methyl group from lanosterol. |

Post Lanosterol Metabolism and Sterol Diversification

Core Pathways of Lanosterol (B1674476) to Cholesterol Conversion

The conversion of lanosterol to cholesterol occurs primarily through two main pathways that diverge after the formation of lanosterol. researchgate.netwikipedia.org These pathways, known as the Bloch and the Kandutsch-Russell pathways, utilize many of the same enzymes but differ in the sequence of reactions, particularly concerning the reduction of the side-chain double bond. researchgate.netnih.gov

The Bloch pathway is characterized by the retention of the C24-C25 double bond in the sterol side chain until the final step of the synthesis. nih.govnih.gov In this pathway, lanosterol undergoes a series of modifications to its sterol nucleus first. The initial and rate-limiting step in this transformation is the removal of the 14α-methyl group from lanosterol, a reaction catalyzed by Lanosterol 14α-demethylase (CYP51A1). nih.gov This is followed by the removal of two methyl groups at the C4 position. Subsequent enzymatic reactions lead to the formation of a series of unsaturated intermediates, culminating in desmosterol (B1670304). nih.govabcam.com The final reaction in the Bloch pathway is the reduction of the C24 double bond of desmosterol by the enzyme 24-dehydrocholesterol reductase (DHCR24), which produces cholesterol. researchgate.netnih.gov This pathway is considered prominent in the liver and various other tissues. nih.gov

In contrast to the Bloch pathway, the Kandutsch-Russell pathway begins with the early reduction of the C24-C25 double bond of the lanosterol side chain. nih.govontosight.ai The substrate for this pathway is 24,25-dihydrolanosterol. The initial step involves the reduction of lanosterol to dihydrolanosterol (B1674475). Following this saturation of the side chain, the same set of enzymes as in the Bloch pathway proceeds to modify the sterol nucleus. nih.gov These modifications, including demethylation at C14 and C4, and isomerization of double bonds, lead to intermediates such as 7-dehydrocholesterol (B119134). nih.govontosight.ai The final step involves the reduction of the C7-C8 double bond to form cholesterol. ontosight.ai This pathway is particularly significant in specific tissues like the skin. nih.gov

The Bloch and Kandutsch-Russell pathways are not entirely separate but are interconnected, sharing several enzymes and branching at key points. researchgate.net Both pathways utilize the same enzymes for the critical demethylation and isomerization steps after their initial divergence post-lanosterol. nih.gov The primary branching point occurs at lanosterol itself. researchgate.net If the C24 double bond is reduced first, biosynthesis proceeds via the Kandutsch-Russell pathway; if the nuclear modifications occur first, it follows the Bloch pathway. nih.govnih.gov

Research has revealed that the distinction between these pathways may not be rigid, with evidence for hybrid pathways. nih.gov A "modified Kandutsch-Russell (MK-R) pathway" has been identified where intermediates are processed down the Bloch pathway until the demethylation of the sterol nucleus is complete. nih.gov Following this, the C24 double bond is reduced, shunting the intermediate into the Kandutsch-Russell pathway. nih.gov This highlights a metabolic flexibility where crossover between the pathways can occur. The enzyme 24-dehydrocholesterol reductase (DHCR24) is a key player in this context, as it catalyzes the reduction of the C24 double bond, a crucial step for both the final stage of the Bloch pathway and the entry into the Kandutsch-Russell pathway. researchgate.net The relative use of each pathway can vary significantly between different tissues and is subject to metabolic regulation. nih.govelifesciences.org

Key Enzymatic Transformations of Lanostenol and Dihydrolanosterol

The initial and pivotal enzymatic modifications of lanosterol and dihydrolanosterol are catalyzed by Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily. This enzyme's action is a critical control point in the post-lanosterol segment of cholesterol biosynthesis.

Lanosterol 14α-demethylase, encoded by the CYP51A1 gene, is a highly conserved cytochrome P450 enzyme essential for sterol biosynthesis in eukaryotes. wikipedia.orgnih.gov It is responsible for catalyzing the oxidative removal of the 14α-methyl group (C-32) from its sterol substrates. uniprot.orggenecards.org In mammals, CYP51A1 acts on both lanosterol and 24,25-dihydrolanosterol, the respective entry points for the Bloch and Kandutsch-Russell pathways. nih.govuniprot.orggenecards.org The demethylation of lanosterol yields 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, while the demethylation of 24,25-dihydrolanosterol produces 4,4-dimethyl-8,14-cholestadien-3β-ol. uniprot.org This step is considered a crucial checkpoint in the conversion of lanosterol to cholesterol. wikipedia.org The enzyme's activity is vital for normal embryonic development, and its inhibition leads to the accumulation of its substrates, lanosterol and dihydrolanosterol, thereby blocking the cholesterol synthesis pathway. nih.govmdpi.com

The removal of the 14α-methyl group by CYP51A1 is not a single reaction but a three-step oxidative process. uniprot.orgmdpi.com Each step requires a molecule of diatomic oxygen and a reducing equivalent, typically NADPH, which donates electrons via the NADPH-cytochrome P450 reductase. wikipedia.org The reaction sequence is as follows:

First Oxidation: The 14α-methyl group of the sterol substrate (lanosterol or dihydrolanosterol) is first hydroxylated to form a 14α-hydroxymethyl intermediate (an alcohol). wikipedia.orgnih.gov

Second Oxidation: This alcohol intermediate is further oxidized by CYP51A1 to a 14α-formyl derivative (an aldehyde). wikipedia.org

Third Oxidation and C-C Bond Cleavage: The final step involves the oxidative deformylation of the aldehyde. This results in the cleavage of the carbon-carbon bond, releasing the C-32 methyl group as formic acid and creating a Δ14-15 double bond in the sterol nucleus. wikipedia.orguniprot.org

This sequential oxidation is a processive reaction, meaning the enzyme can perform all three steps on a single substrate molecule without releasing the intermediate products. nih.gov This efficient mechanism prevents the accumulation of potentially disruptive sterol intermediates within the cell. nih.gov

Lanosterol 14α-Demethylase (CYP51A1) Activity

Substrate Specificity and Structural Requirements for Catalysis

The primary enzyme initiating the transformation of lanosterol and dihydrolanosterol is Lanosterol 14α-demethylase (CYP51A1), a highly conserved cytochrome P450 enzyme. wikipedia.orgoup.com Its catalytic activity is governed by strict substrate specificity and structural prerequisites. The enzyme's active site is a buried cavity, and substrates must migrate through a specific channel to reach it. wikipedia.org

| Structural Feature | Importance for Catalysis |

| 3β-Hydroxyl Group | Essential for correct orientation of the substrate in the active site. nih.gov |

| 14α-Methyl Group | The target for the three-step oxidative demethylation reaction. nih.gov |

| Steroid Core | Interacts with hydrophobic and aromatic amino acid residues in the binding cavity. nih.gov |

| C17 Side Chain | Points toward the substrate access channel, making hydrophobic interactions. nih.gov |

| Δ8 Double Bond | Plays a role in the enzyme-substrate interaction for CYP51. nih.gov |

Downstream Reductases and Isomerases in Sterol Elaboration

Once the 14α-methyl group is removed, a series of reductases and isomerases act upon the resulting intermediates to continue the transformation toward cholesterol. These enzymes are responsible for modifying the double bond configuration of the sterol ring and saturating the side chain.

Sterol Δ14-Reductase (TM7SF2): This enzyme catalyzes the reduction of the C14-C15 double bond that is introduced by CYP51, using NADPH as a cofactor. oup.com Its action on 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS) or its dihydrolanosterol-derived equivalent is a key step in the pathway. researchgate.net

Sterol Δ8-Δ7 Isomerase (EBP): Known as Emopamil-Binding Protein, this isomerase catalyzes the shift of the double bond from the C8-C9 position to the C7-C8 position in the B ring of the sterol. nih.govjefferson.edu This reaction is critical for the subsequent action of the Δ5-desaturase. The enzyme's catalytic mechanism involves a proton transfer via a hydrogen-bonding network. nih.gov

Sterol Δ24-Reductase (DHCR24): This enzyme is responsible for reducing the C24-C25 double bond in the sterol side chain. Its action on lanosterol produces 24,25-dihydrolanosterol, channeling intermediates into the Kandutsch-Russell pathway. researchgate.netmdpi.com The same enzyme later catalyzes the final step of the Bloch pathway, converting desmosterol to cholesterol. mdpi.com The substrate specificity of DHCR24 is broad, allowing it to act on various sterol intermediates. researchgate.net

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Sterol Δ14-Reductase | TM7SF2 | FF-MAS, Dihydro-FF-MAS researchgate.net | T-MAS, Dihydro-T-MAS |

| Sterol Δ8-Δ7 Isomerase | EBP | Lathosterol (B1674540) precursors (e.g., zymostenol) nih.gov | Lathosterol and its precursors with Δ7 bond |

| Sterol Δ24-Reductase | DHCR24 | Lanosterol, Desmosterol, other Δ24-sterols mdpi.com | 24,25-Dihydrolanosterol, Cholesterol |

Formation of Specific Lanostenol and Dihydrolanosterol Derivatives

The enzymatic machinery of the post-lanosterol pathway generates a variety of specific derivatives through modifications to the carbon count, hydroxylation, and other metabolic transformations.

Carbon-Number Modifications: Nor- and Dihydro- Derivatives

Carbon-number modifications are fundamental to the conversion of the C30 lanosterol to the C27 cholesterol.

Dihydro- Derivatives: The formation of 24,25-dihydrolanosterol is a primary example of a dihydro-derivative. It is produced by the action of Sterol Δ24-Reductase (DHCR24) on lanosterol, which saturates the double bond in the side chain. researchgate.net This reaction marks the entry point into the Kandutsch-Russell branch of cholesterol synthesis. researchgate.net

Nor- Derivatives: The term "nor-" signifies the removal of a carbon atom. The most significant example in this context is the formation of 32-norlanosterol derivatives. This occurs through the multi-step C14α-demethylation catalyzed by CYP51, where the C-32 methyl group is oxidatively removed. rsc.orgnih.gov The process yields a sterol that is one carbon shorter, a necessary step in producing the final cholesterol molecule. Chemical synthesis studies have been used to confirm the structure of these 32-norlanosterol compounds. rsc.org

Hydroxylated Derivatives, e.g., 32-Hydroxy-24,25-dihydrolanosterol

Hydroxylation is a key biochemical reaction in post-lanosterol metabolism, primarily associated with the demethylation process. The removal of the 14α-methyl group (C-32) by CYP51 is not a direct cleavage but a sequential oxidation.

The first step is the hydroxylation of the methyl group to form an alcohol. nih.gov In the case of 24,25-dihydrolanosterol, this produces 32-hydroxy-24,25-dihydrolanosterol (lanost-8-ene-3β,32-diol). nih.gov Research using purified yeast CYP51 has confirmed that this hydroxylated compound is a true intermediate in the pathway. nih.gov Further studies showed that the enzyme has a much higher affinity (approximately 20 times higher) for this hydroxylated intermediate than for the initial 24,25-dihydrolanosterol substrate, and it metabolizes the intermediate more rapidly. nih.gov This intermediate is subsequently oxidized to a 32-aldehyde (3β-hydroxylanost-8-en-32-al) before the carbon is ultimately removed as formic acid. nih.gov The accumulation of these oxygenated lanosterol derivatives can regulate the activity of HMG-CoA reductase, a key rate-limiting enzyme in the earlier stages of cholesterol synthesis. nih.gov

Other Transterminal Metabolites of Post-Lanosterol Synthesis

While the main flux of the post-lanosterol pathway is directed toward cholesterol, several intermediates can be shunted into alternative pathways, creating transterminal metabolites with distinct biological functions.

Research has demonstrated that intermediates from both the Bloch and Kandutsch-Russell branches can "leak" from the primary cholesterol synthesis pathway and be metabolized by other cytochrome P450 enzymes, such as CYP7A1, CYP27A1, and CYP46A1. nih.govnih.gov This establishes novel branching points, leading to the formation of various oxysterols that are not dedicated to cholesterol production but may serve as signaling molecules. nih.govnih.gov For instance, 24,25-dihydrolanosterol has been shown to influence cell proliferation pathways when CYP51 is depleted. biorxiv.orgresearchgate.net

Another important class of transterminal metabolites are the Meiosis-Activating Sterols (MAS). These compounds, including the lanosterol demethylation product T-MAS (4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol), have been identified in testicular and follicular fluid and are believed to play a role in inducing meiosis. researchgate.netresearchgate.net

Regulatory Mechanisms in Lanostenol and Dihydrolanosterol Metabolism

Transcriptional Regulation of Sterol Biosynthetic Enzymes

The primary drivers of transcriptional control over the enzymes involved in lanosterol (B1674476) and dihydrolanosterol (B1674475) metabolism are the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govresearchgate.net These membrane-bound transcription factors are central to maintaining cellular cholesterol homeostasis. nih.gov SREBP-2, in particular, is a key regulator of genes involved in cholesterol synthesis, including those acting on lanosterol and its derivatives. nih.govresearchgate.netmdpi.com

When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus. youtube.com In the nucleus, they bind to specific DNA sequences known as sterol regulatory elements (SREs) in the promoter regions of target genes. youtube.com This binding upregulates the transcription of enzymes essential for the cholesterol biosynthesis pathway. youtube.comresearchgate.net

The transcription of CYP51A1 (lanosterol 14α-demethylase), a crucial enzyme that acts on both lanosterol and 24,25-dihydrolanosterol, is regulated by factors including SREBP-2. nih.govnih.gov Similarly, the expression of other key enzymes in the pathway is under the control of this system, ensuring a coordinated response to fluctuations in cellular sterol concentrations. guidetopharmacology.orgpnas.org

| Gene | Enzyme Product | Regulatory Transcription Factor | Effect of Low Sterols |

| CYP51A1 | Lanosterol 14α-demethylase (LDM) | SREBP-2 | Increased transcription nih.govnih.gov |

| HMGCR | HMG-CoA Reductase | SREBP-2 | Increased transcription nih.govmdpi.com |

| LDLR | LDL Receptor | SREBP-2 | Increased transcription mdpi.com |

Post-Translational Regulation and Enzyme Degradation

Beyond transcriptional control, the activity of sterol biosynthetic enzymes is rapidly modulated through post-translational modifications (PTMs) and targeted protein degradation. nih.govsemanticscholar.org These mechanisms provide a more immediate means of controlling metabolic flux. semanticscholar.org Ubiquitination, the process of tagging proteins for degradation by the proteasome, is a key feature of this regulation. nih.govsemanticscholar.org

The E3 ubiquitin ligase MARCH6 (Membrane-Associated Ring-CH-type Finger 6) plays a significant role in this process. It targets several enzymes in the cholesterol synthesis pathway for degradation. nih.gov Notably, lanosterol 14α-demethylase (LDM), a pivotal enzyme acting on lanosterol and dihydrolanosterol, is rapidly degraded in a MARCH6-dependent manner. nih.gov Interestingly, this degradation is not triggered by high sterol levels, unlike other key enzymes such as HMG-CoA reductase. nih.gov In contrast, lanosterol synthase (LSS), the enzyme that produces lanosterol, is relatively stable. nih.gov This differential regulation suggests that by controlling LDM levels, MARCH6 can act as a switch between the two main branches of the post-lanosterol pathway. nih.gov

Phosphorylation is another critical PTM that can alter enzyme activity. nih.govmdpi.com For instance, the activity of 24-dehydrocholesterol reductase (DHCR24), which can convert lanosterol to 24,25-dihydrolanosterol, is regulated by phosphorylation. mdpi.comresearchgate.net

| Enzyme | Regulatory Protein/Process | Effect | Trigger |

| Lanosterol 14α-demethylase (LDM/CYP51A1) | MARCH6 (E3 Ubiquitin Ligase) | Promotes degradation | Not sterol-dependent nih.gov |

| HMG-CoA Reductase (HMGCR) | Ubiquitination/Proteasomal Degradation | Promotes degradation | High levels of lanosterol, 24,25-dihydrolanosterol nih.govnih.gov |

| Lanosterol Synthase (LSS) | - | Stable protein | - nih.gov |

| 24-dehydrocholesterol reductase (DHCR24) | MARCH6, Phosphorylation | Promotes degradation, Modulates activity | Not fully elucidated, Protein Kinase C inhibition nih.govmdpi.com |

Allosteric Regulation and Feedback Inhibition within the Sterol Pathways

Feedback inhibition is a fundamental mechanism for regulating metabolic pathways, where the end products or intermediates of the pathway inhibit the activity of enzymes earlier in the sequence. libretexts.org In the context of lanosterol and dihydrolanosterol metabolism, several sterol intermediates act as feedback regulators.

Lanosterol and its metabolite, 24,25-dihydrolanosterol, are key signaling molecules in this process. nih.govnih.gov They have been shown to accelerate the ubiquitination and subsequent degradation of HMG-CoA reductase, the rate-limiting enzyme in the early stages of cholesterol synthesis. nih.govnih.gov This creates a sensitive feedback loop where the accumulation of the first sterol products of the pathway signals to shut down further synthesis. nih.gov This feedback mechanism is crucial for maintaining cholesterol homeostasis. nih.gov

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, also plays a role. wikipedia.org While specific allosteric sites on enzymes metabolizing lanosterol are still being fully elucidated, the principle of effector molecules modulating enzyme conformation and function is a recognized control mechanism in metabolic pathways. wikipedia.orgelifesciences.org For example, the accumulation of specific sterols can influence the activity of enzymes downstream, effectively fine-tuning the metabolic flux. mdpi.com

Interplay with Cellular Signaling Pathways

The regulation of lanosterol and dihydrolanosterol metabolism is not a self-contained system but is integrated with broader cellular signaling networks that control cell growth, differentiation, and stress responses.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation and differentiation. bosterbio.com Emerging evidence indicates a link between TGF-β signaling and cholesterol metabolism. nih.gov The TGF-β pathway primarily signals through the phosphorylation of receptor-regulated Smads, such as Smad2 and Smad3. nih.govembopress.org These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate target gene transcription. nih.govembopress.org

Studies have shown that cellular cholesterol levels can impact the sensitivity and output of the TGF-β/Smad pathway. nih.govresearchgate.net For example, cholesterol depletion has been found to enhance TGF-β signaling by increasing the expression of Smad2 and Smad3. nih.govresearchgate.net This suggests that the metabolic state of the cell, specifically its sterol content, can modulate its responsiveness to external growth factors like TGF-β, creating a feedback loop between metabolism and cell fate decisions.

Sonic Hedgehog (SHH) and Wnt Signaling Pathways

The metabolism of lanostenol and its precursor, dihydrolanosterol, is intricately regulated by fundamental signaling pathways crucial for development and tissue homeostasis, notably the Sonic Hedgehog (SHH) and Wnt pathways. These pathways influence the expression of key enzymes and the availability of sterol intermediates, thereby linking cellular signaling with cholesterol biosynthesis.

Sonic Hedgehog (SHH) Signaling

The SHH pathway is critically dependent on sterols for its activation. The pathway's key signal transducer, the G protein-coupled receptor Smoothened (SMO), is regulated by cholesterol and its derivatives. nih.govnih.gov In the absence of the SHH ligand, the receptor Patched (PTCH1) is thought to suppress SMO activity by limiting its access to cholesterol. nih.govnih.gov Upon SHH binding to PTCH1, this inhibition is lifted, allowing SMO to be activated by sterols present in the cell membrane, a critical step for downstream signal transduction that ultimately activates GLI family transcription factors. nih.govnih.gov

Cholesterol itself is now considered a direct endogenous activator of SMO, binding to its extracellular Cysteine-Rich Domain (CRD) and a deep pocket within its 7-transmembrane (7-TM) domain. nih.govnih.gov This binding induces a conformational change in SMO, leading to its activation. nih.gov Intermediates in the cholesterol biosynthesis pathway, such as lanosterol and 24,25-dihydrolanosterol, play a regulatory role. For instance, these sterols can induce the degradation of HMG-CoA reductase, a rate-limiting enzyme in cholesterol synthesis, without affecting the SREBP pathway, indicating a distinct regulatory feedback loop. nih.gov Furthermore, it has been proposed that manipulating the activity of lanosterol synthase (LSS), the enzyme that converts 2,3-oxidosqualene (B107256) to lanosterol, could divert metabolic flux and alter the production of specific sterols that modulate SMO activity. nih.gov This highlights how the flux through the lanosterol synthesis pathway is directly linked to the modulation of SHH signaling.

Wnt Signaling Pathway

Recent research has uncovered a significant link between the Wnt signaling pathway and the regulation of cholesterol biosynthesis. The canonical Wnt/β-catenin pathway, a major regulator of cell proliferation and differentiation, has been shown to repress the expression of multiple genes encoding enzymes in the cholesterol synthesis pathway. nih.govjci.org

Specifically, studies have identified Fatty Acid Hydroxylase Domain Containing 2 (FAXDC2) as a Wnt-repressed enzyme that functions as a methyl sterol oxidase in the Kandutsch-Russell branch of cholesterol synthesis—the pathway that utilizes 24,25-dihydrolanosterol. nih.govjci.orgnih.gov In conditions of high Wnt signaling, such as in certain colorectal cancers, the expression of FAXDC2 and other cholesterol biosynthesis genes is suppressed. nih.govnih.gov Conversely, inhibition of Wnt signaling leads to an upregulation of these genes. nih.govjci.org This regulation establishes a direct mechanism by which the Wnt pathway can control the metabolic flux through the post-lanosterol synthesis pathways, thereby influencing the levels of dihydrolanosterol and its downstream products. The interplay is complex, as Wnt signaling itself relies on cellular cholesterol for the proper function and localization of its signaling components at the plasma membrane. embopress.orgduke.edu

Immunomodulatory Roles in Tumor Microenvironment

Lanostenol and its metabolic precursors have emerged as significant modulators of the immune landscape within the tumor microenvironment (TME). They can exert potent immunosuppressive effects, primarily by altering the function of cytotoxic T lymphocytes and promoting an immune-evasive milieu.

One of the primary mechanisms involves the direct action of lanosterol on CD8+ T cells. Tumor cells can reprogram their metabolism to increase the synthesis and subsequent secretion of lanosterol into the TME. nih.govresearchgate.net This extracellular lanosterol is then taken up by tumor-infiltrating CD8+ T cells. nih.gov Inside the T cell, lanosterol suppresses the mevalonate (B85504) pathway, which is crucial for protein prenylation. This leads to reduced prenylation and function of the small GTPase KRAS, impairing downstream signaling pathways like KRAS-ERK that are vital for T cell activation, proliferation, and effector function. nih.gov The result is a significant dampening of the cytotoxic T cells' ability to kill tumor cells, thus facilitating tumor immune escape. nih.govresearchgate.net

Another critical immunomodulatory mechanism arises from the dysregulation of the enzyme Lanosterol Synthase (LSS). In several cancers, including colon and breast cancer, low expression of LSS is observed and correlates with a poor prognosis. nih.govnih.gov A deficiency in LSS activity leads to the accumulation of its substrate, 2,3-oxidosqualene (OS). nih.gov This accumulated OS has been shown to bind to and stabilize the Programmed Death-Ligand 1 (PD-L1) protein on tumor cells. nih.govnih.gov PD-L1 is a critical immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, delivers an inhibitory signal that suppresses T cell activity. nih.gov By increasing PD-L1 stability, LSS deficiency promotes the formation of an immunosuppressive TME, characterized by a decrease in anti-tumor T lymphocytes and an increase in immunosuppressive cell types such as M2-like tumor-associated macrophages (TAMs) and polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). nih.govnih.gov

The following tables summarize key research findings on the immunomodulatory effects related to lanosterol and LSS deficiency.

Table 1: Effect of Lanosterol on CD8+ T Cell Cytotoxic Function

| Treatment/Condition | Observation | Implication | Reference |

| CD8+ T cells treated with Lanosterol | Impaired ability to kill target tumor cells (MC38-OVA, B16-OVA). | Direct immunosuppressive effect on cytotoxic T cells. | nih.gov |

| CD8+ T cells treated with Lanosterol | Significantly reduced release of lactate (B86563) dehydrogenase (LDH) from target cells. | Inhibition of T cell-mediated cytotoxicity. | nih.gov |

| CD8+ T cells treated with Lanosterol | Significantly increased number of viable tumor cells post-co-culture. | Promotion of tumor cell survival from immune attack. | nih.gov |

Table 2: Impact of Lanosterol Synthase (LSS) Knockdown on the Tumor Immune Microenvironment

| Immune Cell Population | Change upon LSS Knockdown in Tumor Cells | Consequence for Tumor Immunity | Reference |

| Anti-tumoral T Lymphocytes | Decrease | Reduced capacity for direct tumor cell killing. | nih.govnih.gov |

| M2 Macrophages (M2-TAMs) | Increase | Promotion of an immunosuppressive, pro-tumoral, and pro-angiogenic environment. | nih.govnih.gov |

| Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs) | Increase | Potent suppression of T cell responses. | nih.govnih.gov |

| Programmed Death-Ligand 1 (PD-L1) | Increased protein stability on tumor cells due to 2,3-oxidosqualene accumulation. | Enhanced T cell exhaustion and immune evasion. | nih.govnih.gov |

Organismal and Evolutionary Perspectives of Lanostenol and Dihydrolanosterol Pathways

Phylogenetic Distribution Across Eukaryotic Lineages

The biosynthesis of sterols, essential components of eukaryotic cell membranes, follows distinct pathways that diverge at the initial cyclization of 2,3-oxidosqualene (B107256). This divergence provides a fascinating insight into the evolutionary history of different eukaryotic lineages.

Animals and Fungi: Lanosterol (B1674476) as Primary Sterol Intermediate

In animals and fungi, the cyclization of 2,3-oxidosqualene is catalyzed by the enzyme lanosterol synthase (LAS), leading to the formation of lanosterol. oup.comwikipedia.org This tetracyclic triterpenoid (B12794562) then serves as the primary precursor for the synthesis of a variety of essential sterols. wikipedia.org In animals, lanosterol is the metabolic starting point for cholesterol biosynthesis, a crucial molecule for membrane structure and a precursor for steroid hormones. oup.comwikipedia.org Similarly, in fungi, lanosterol is the initial intermediate in the pathway leading to ergosterol (B1671047), the principal sterol in fungal cell membranes. oup.comnih.govresearchgate.net The conservation of the lanosterol-centric pathway in both animals and fungi underscores a shared evolutionary ancestry and the fundamental importance of this pathway in these kingdoms. oup.comnih.gov

Plants: Cycloartenol (B190886) vs. Lanosterol Pathway Divergence

The sterol biosynthesis pathway in plants presents a more complex picture. For a long time, it was believed that plants exclusively utilize the cycloartenol pathway, where 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to produce cycloartenol. pnas.orgplos.org This pentacyclic triterpenoid is then converted to various phytosterols. However, recent research has revealed the presence of lanosterol synthase (LAS) genes in various plant species, including the model organism Arabidopsis thaliana. pnas.orgnih.gov

This discovery indicates that plants possess a dual pathway for sterol biosynthesis. pnas.orgnih.gov While the cycloartenol pathway remains the predominant route for phytosterol production, the lanosterol pathway also contributes, albeit to a lesser extent. pnas.orgnih.govnih.gov For instance, in Arabidopsis seedlings, the lanosterol pathway accounts for a small fraction of total phytosterol synthesis. pnas.orgnih.govnih.gov The expression of the LAS gene in plants is not uniform and can be induced by factors such as jasmonate, suggesting its role may be more prominent under specific developmental stages or environmental conditions. nih.govnih.gov This dual-pathway system highlights the metabolic plasticity of plants and raises questions about the specific physiological roles of lanosterol-derived sterols in plant biology. nih.govnih.gov

Protists: Dual Pathway Utilization and Inhibitor Susceptibility

The kingdom Protista, a diverse group of eukaryotic microorganisms, exhibits a fascinating mix of sterol biosynthesis strategies. Some protists, similar to plants and algae, primarily utilize the cycloartenol pathway. plos.org However, genomic and biochemical studies in various protists have revealed the presence of both lanosterol and cycloartenol synthesis pathways. For example, the oleaginous marine protist Schizochytrium sp. produces cholesterol, stigmasterol, lanosterol, and cycloartenol, indicating a chimeric organization of its sterol biosynthesis pathway with features of both algal and animal pathways. frontiersin.org

This dual capability makes them interesting subjects for studying the evolution and regulation of sterol synthesis. The presence of both pathways also has implications for their susceptibility to inhibitors. For instance, inhibitors targeting specific enzymes in either the lanosterol or cycloartenol pathway can be used to probe the metabolic flux and the physiological importance of each pathway in these organisms. researchgate.net The study of sterol biosynthesis in protists provides valuable insights into the evolutionary diversification of this fundamental eukaryotic process.

Presence and Unique Aspects in Prokaryotic Sterol Biosynthesis

While sterol biosynthesis is a hallmark of eukaryotes, the ability to synthesize these complex molecules is not entirely absent in prokaryotes. The occurrence is rare, but significant, providing clues about the evolutionary origins of this critical metabolic pathway.

Rare Occurrence and Specific Bacterial Examples (Methylococcus capsulatus, Gemmata obscuriglobus)

Sterol biosynthesis has been identified in a limited number of bacterial species. Among the most well-studied examples are the proteobacterium Methylococcus capsulatus and the planctomycete Gemmata obscuriglobus. pnas.orgnih.govfrontiersin.org Methylococcus capsulatus, a methanotrophic bacterium, is known to produce modified lanosterol products. nih.govfrontiersin.orgnih.gov Functional expression of genes from M. capsulatus in E. coli has confirmed the presence of both squalene (B77637) epoxidase and lanosterol synthase activities, the key enzymes for converting squalene to lanosterol. nih.govscispace.com

Gemmata obscuriglobus is another notable example, possessing the most abbreviated sterol pathway discovered to date. pnas.org It synthesizes lanosterol and its uncommon isomer, parkeol, but lacks the subsequent modification steps seen in eukaryotes. pnas.org The presence of these pathways in such distinct bacterial lineages suggests a more complex evolutionary history of sterol synthesis than previously thought.

Hypotheses of Lateral Gene Transfer in Sterol Pathway Evolution

The scattered distribution of sterol biosynthesis capabilities among prokaryotes has led to the hypothesis of lateral gene transfer (LGT) playing a significant role in the evolution of this pathway. nih.gov LGT is the movement of genetic material between unicellular and/or multicellular organisms other than by the ("vertical") transmission of DNA from parent to offspring. youtube.com

One hypothesis suggests that the genes for sterol biosynthesis originated in bacteria and were subsequently transferred to eukaryotes. oup.com Phylogenetic analyses indicating that bacterial homologs of sterol biosynthetic genes occupy deeper-branching positions support this idea. oup.com An alternative hypothesis proposes that these genes were acquired by a few bacterial lineages from eukaryotes through LGT. nih.gov The close similarity between the sterol synthesis enzymes in some bacteria and their eukaryotic counterparts lends weight to this theory. oup.com The ongoing discovery and analysis of sterol synthesis pathways in diverse prokaryotes will continue to shed light on the intricate evolutionary journey of lanosterol and its related pathways. nih.gov

Data Tables

Table 1: Comparison of Primary Sterol Intermediates and Pathways

| Organismal Group | Primary Initial Sterol Intermediate | Primary Biosynthetic Pathway | Key Enzymes |

| Animals | Lanosterol | Lanosterol Pathway | Lanosterol Synthase (LAS) |

| Fungi | Lanosterol | Lanosterol Pathway | Lanosterol Synthase (LAS) |

| Plants | Cycloartenol (primarily), Lanosterol | Cycloartenol and Lanosterol Pathways | Cycloartenol Synthase (CAS), Lanosterol Synthase (LAS) |

| Protists | Lanosterol and/or Cycloartenol | Lanosterol and/or Cycloartenol Pathways | Lanosterol Synthase (LAS), Cycloartenol Synthase (CAS) |

| Prokaryotes (rare) | Lanosterol or Cycloartenol | Lanosterol or Cycloartenol Pathways | Lanosterol Synthase or Cycloartenol Synthase |

Abbreviated Sterol Pathways and End Products in Bacteria

While sterol biosynthesis is a hallmark of eukaryotes, certain bacteria possess the enzymatic machinery for sterol production, albeit often in a truncated form. pnas.orgelifesciences.org These abbreviated pathways typically conclude with the formation of initial cyclization products, without the extensive subsequent modifications seen in eukaryotes. pnas.org The minimum enzymatic requirement for sterol biosynthesis from squalene consists of squalene monooxygenase and an oxidosqualene cyclase (OSC). pnas.org

A notable example of a bacterium with a highly condensed sterol pathway is the planctomycete Gemmata obscuriglobus. pnas.org Its genome contains the most abbreviated sterol pathway identified to date. pnas.org The primary sterol end products in G. obscuriglobus are lanosterol and its isomer, parkeol. pnas.orgbiorxiv.org Crucially, these initial cyclized products are not further modified, meaning the pathway stops short of the demethylation steps that are characteristic of eukaryotic sterol synthesis. pnas.org Similarly, the proteobacterium Methylococcus capsulatus is known to synthesize sterols, primarily producing C-4 methylated sterols. elifesciences.orgoup.com

The discovery of these abbreviated pathways has significant evolutionary implications. The genes for sterol biosynthesis in bacteria are often found in a contiguous region, suggesting they may form a single operon. pnas.org The existence of bacterial sterol synthesis, even in a limited capacity, challenges the long-held view of sterols as exclusively eukaryotic molecules and provides insights into the early evolution of this complex biosynthetic pathway. pnas.orgbiorxiv.org While some bacteria can produce demethylated and saturated sterols, they often lack the recognized eukaryotic enzymes for these modifications, indicating that distinct bacterial mechanisms for these processes may exist. nih.govnih.gov

Evolutionary History of Oxidosqualene Cyclases (OSCs) and Lanosterol Synthase

Ancestry from Bacterial Squalene-Hopene Cyclase (SHC)

The evolutionary origins of oxidosqualene cyclases (OSCs), the enzyme family to which lanosterol synthase belongs, are believed to lie within the bacterial domain. wikipedia.orgnih.gov There is a strong consensus that OSCs evolved from the bacterial enzyme squalene-hopene cyclase (SHC). pnas.orgwikipedia.orgnih.govwikipedia.org SHC catalyzes the cyclization of squalene to form pentacyclic triterpenoids called hopanoids, which are functionally analogous to sterols in many bacteria, providing stability to cell membranes. nih.govwikipedia.org

The evolutionary relationship between SHC and OSCs is supported by several lines of evidence. They share similarities in their amino acid sequences, suggesting a common ancestor. nih.gov Furthermore, both enzymes catalyze complex cyclization reactions of a linear triterpenoid precursor. nih.gov A key difference is that SHC directly cyclizes squalene, an anaerobic process, while OSCs act on 2,3-oxidosqualene, requiring molecular oxygen for the initial epoxidation of squalene. wikipedia.orgnih.gov This has led to the hypothesis that SHC is the more ancient enzyme, with OSCs evolving after the rise of atmospheric oxygen. wikipedia.orgnih.gov Phylogenetic analyses based on the amino acid sequences of OSCs from a wide range of organisms point to a single common ancestor, indicating that this crucial synthetic pathway evolved only once. wikipedia.org

Convergent and Divergent Evolution of Lanosterol Synthase (LAS) and Cycloartenol Synthase (CAS)

Within the oxidosqualene cyclase family, two major groups of sterol-producing enzymes exist: lanosterol synthase (LAS) and cycloartenol synthase (CAS). wikipedia.org LAS, which synthesizes lanosterol, is found in animals and fungi, while CAS, producing cycloartenol, is characteristic of plants and algae. wikipedia.orgnih.gov The evolution of these two distinct enzymes from a common ancestral OSC represents a significant divergence.

The rationale behind the evolutionary maintenance of the cycloartenol-based pathway in photosynthetic organisms is not fully understood. plos.org However, research indicates a complex evolutionary relationship between LAS and CAS. Phylogenetic analyses suggest that triterpene synthases in dicotyledonous plants likely evolved from an ancestral lanosterol synthase rather than directly from their own cycloartenol synthases. nih.gov This points to a more intricate evolutionary history than a simple split between the two lineages.

Interestingly, while these enzymes have diverged to produce different initial sterols, their fundamental catalytic mechanism remains similar, involving the stabilization of a common protosterol cation intermediate. nih.gov The distinct outcomes of the reaction are dictated by specific amino acid residues within the active site that channel the final deprotonation and rearrangement steps. plos.org The potential for interconversion of function has been demonstrated through directed evolution experiments, where mutations in a few key amino acid residues of a cycloartenol synthase were sufficient to alter its product specificity, causing it to produce lanosterol instead. nih.gov This highlights the fine-tuning that has occurred during the evolution of these specialized enzymes.

Diversification and Conservation of Cytochrome P450 Enzymes (CYP51) Across Kingdoms

Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a critical enzyme in the post-cyclization modification of sterols and represents a remarkable case of evolutionary conservation and diversification. imrpress.comnih.gov It is considered one of the most ancient and widely distributed P450 families, with members found in all biological kingdoms—animals, plants, fungi, and even some bacteria. imrpress.comnih.govnih.gov This broad distribution makes CYP51 a key subject for studying the evolution of the P450 superfamily. imrpress.comnih.gov

Despite its ubiquitous presence and conserved function in catalyzing the removal of the 14α-methyl group from sterol precursors, the amino acid sequences of CYP51 orthologs can be highly divergent between different kingdoms, with sequence identities sometimes as low as 20-30%. nih.govnih.gov This indicates significant diversification over evolutionary time. imrpress.com However, despite this sequence divergence, the three-dimensional structure of CYP51 enzymes is highly conserved, particularly the active site architecture required for its specific three-step catalytic reaction. nih.govnih.gov

The diversification of CYP51 is also evident within kingdoms. For example, while often a single-copy gene, duplications have occurred in some lineages, such as in certain plants. nih.gov This can lead to sub-functionalization or, in some cases, the duplicated gene becoming a pseudogene. nih.gov Furthermore, phylum-specific residues have been identified that alter the substrate preference of the enzyme. nih.gov The evolution of CYP51 has also been influenced by its role as a target for antifungal drugs, leading to the rapid evolution of resistant forms in fungal pathogens. nih.govportlandpress.comaber.ac.uk The presence of CYP51 in bacteria, with structural similarities to eukaryotic counterparts, further supports the idea of a bacterial origin for this enzyme family and a complex history that may include horizontal gene transfer. oup.com

Advanced Research Methodologies and Experimental Approaches

In Vitro Enzymatic Characterization

In vitro studies are fundamental to understanding the specific functions of enzymes involved in lanosterol (B1674476) metabolism. These approaches allow for the detailed examination of enzyme kinetics and substrate preferences in a controlled environment.

Enzyme assays are essential for quantifying the activity of enzymes that metabolize lanosterol. A common method involves incubating the enzyme with its substrate, lanosterol or dihydrolanosterol (B1674475), and then measuring the rate of product formation. For instance, the activity of lanosterol 14α-demethylase (CYP51A1), which can use both lanosterol and 24,25-dihydrolanosterol as substrates, can be monitored using a liquid chromatography-ultraviolet (LC-UV) assay. nih.gov This technique allows for the separation and quantification of the substrate and its demethylated product. nih.gov

The specific activity of an enzyme, a measure of enzyme purity and catalytic efficiency, is determined under optimal conditions of pH, temperature, and substrate concentration. sigmaaldrich.com For enzymes like sterol Δ24-reductase, which converts lanosterol to dihydrolanosterol, inducing the enzyme in rat liver microsomes can lead to a more than 120-fold increase in its activity, facilitating more accurate measurements. nih.gov The determination of specific activity often requires the development of novel assay methods, especially for membrane-bound enzymes. nih.gov

| Enzyme | Assay Method | Key Findings | Source |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51A1) | LC-UV Assay | Monitors the conversion of dihydrolanosterol to its demethylated product. nih.gov | nih.gov |

| Sterol Δ24-reductase | Enzyme induction in rat liver microsomes | Achieved over 120-fold induction of enzyme activity. nih.gov | nih.gov |

| Lanosterol Synthase | Reverse-phase HPLC with MS or UV detection | Separates substrate (oxidosqualene) from product (lanosterol). researchgate.net | researchgate.net |

To obtain large quantities of pure, active enzymes for detailed characterization, researchers often turn to recombinant expression systems. This involves inserting the gene encoding the desired enzyme into a host organism, such as E. coli or yeast, which then produces the protein. The recombinant enzyme can then be purified using various chromatography techniques.

For example, human P450 51A1 has been expressed and purified to study its kinetic properties. nih.gov Similarly, rat sterol Δ8-isomerase has been cloned and its function verified by overexpressing the recombinant protein in Saccharomyces cerevisiae. nih.gov The purification of microsomal enzymes involved in cholesterol biosynthesis from lanosterol, such as steroid 8-isomerase and NADPH-dependent Δ8,14-steroid 14-reductase, has also been achieved through solubilization and subsequent purification steps. nih.gov

| Enzyme | Expression System | Purification Method | Significance | Source |

|---|---|---|---|---|

| Human P450 51A1 | Not specified | Not specified | Enabled detailed kinetic analysis. nih.gov | nih.gov |

| Rat Sterol Δ8-isomerase | Saccharomyces cerevisiae | Not specified | Verified the biological function of the cloned cDNA. nih.gov | nih.gov |

| Rat Hepatic Steroid 8-isomerase | Not specified | Solubilization and partial purification | Characterized microsomal enzymes in cholesterol biosynthesis. nih.gov | nih.gov |

| Rat Hepatic NADPH-dependent Δ8,14-steroid 14-reductase | Not specified | Solubilization and partial purification | Characterized microsomal enzymes in cholesterol biosynthesis. nih.gov | nih.gov |

Understanding the substrate specificity and kinetic parameters (such as Km and kcat) of enzymes is crucial for defining their physiological roles. Studies have shown that enzymes in the lanosterol metabolic pathway can exhibit broad substrate specificity. For instance, cytochrome P450 enzymes like CYP7A1, CYP27A1, and CYP46A1 can metabolize various post-lanosterol intermediates, although CYP46A1 does not act on lanosterol or dihydrolanosterol. nih.gov

Kinetic analyses have revealed important details about the catalytic mechanisms of these enzymes. For example, steady-state kinetic analysis of human P450 51A1 demonstrated that the three-step 14α-demethylation of dihydrolanosterol is a highly processive reaction, meaning the enzyme tends to perform all three steps without releasing the intermediate products. nih.gov The kcat and kcat/Km values for the oxidation of dihydrolanosterol and its intermediates have been determined, showing that the aldehyde intermediate is processed most rapidly. nih.gov Furthermore, studies on rat liver microsomal lanosterol delta 24-reductase have identified that 5α-cholesta-7,24-dien-3β-ol is a more reactive substrate than lanosterol. nih.gov

| Enzyme | Substrate(s) | Kinetic Parameters | Key Finding | Source |

|---|---|---|---|---|

| Human P450 51A1 | Dihydrolanosterol and its oxidation intermediates | kcat and kcat/Km values determined for each step. | The overall reaction is highly processive. nih.gov | nih.gov |

| Rat Liver Microsomal Lanosterol Delta 24-Reductase | Lanosterol, 5α-cholesta-7,24-dien-3β-ol | kcat for 5α-cholesta-7,24-dien-3β-ol is 18-fold higher than for lanosterol. | Demonstrates substrate preference. nih.gov | nih.gov |

| CYP46A1 | Post-lanosterol intermediates (excluding lanosterol and dihydrolanosterol) | Not specified | Shows broad substrate specificity for ring-modified sterols. nih.gov | nih.gov |

Genetic and Molecular Biology Techniques

Genetic and molecular biology approaches provide powerful tools to investigate the function of genes and enzymes involved in lanosterol metabolism within a cellular or whole-organism context.

Gene knockout and gene silencing techniques are used to reduce or eliminate the expression of a specific gene, allowing researchers to study the resulting phenotypic changes. In mice, knockout of the gene encoding lanosterol 14α-demethylase (Cyp51) leads to embryonic lethality, demonstrating the essential role of this enzyme in development. guidetopharmacology.orgnih.govresearchgate.net These knockout mice show a marked accumulation of the enzyme's substrates, lanosterol and 24,25-dihydrolanosterol, and a lack of downstream cholesterol precursors. nih.govresearchgate.net

In vitro, gene silencing using small interfering RNA (siRNA) has been employed to study the function of CYP51 in mouse liver. nih.gov Short-term treatment with CYP51-siRNAs significantly depleted CYP51 mRNA in the liver, leading to a down-regulation of plasma LDL-cholesterol levels. nih.gov This effect was linked to an up-regulation of the LDL receptor, highlighting a connection between cholesterol synthesis and uptake pathways. nih.gov

Heterologous expression systems, particularly in the yeast Saccharomyces cerevisiae, are invaluable for studying the function of enzymes from other organisms. Yeast provides a well-characterized genetic background and is relatively easy to manipulate. The function of rat sterol Δ8-isomerase, for example, was confirmed by expressing the corresponding cDNA in yeast. nih.gov This system also allowed for the testing of specific inhibitors of the enzyme. nih.gov

Yeast complementation assays are particularly useful. For instance, a yeast strain deficient in its own lanosterol synthase can be "rescued" by the expression of a functional lanosterol synthase from another organism, such as a plant. plos.org This approach has been used to demonstrate the functionality of plant-derived lanosterol synthase genes. plos.org Furthermore, protein-protein interaction studies in yeast suggest that enzymes in the ergosterol (B1671047) (the yeast equivalent of cholesterol) biosynthetic pathway may form a multi-enzyme complex. nih.gov

Site-Directed Mutagenesis and Directed Evolution Approaches

Site-directed mutagenesis and directed evolution have proven to be powerful tools for elucidating the structure-function relationships of enzymes involved in lanosterol metabolism, particularly lanosterol synthase (LSS) and related oxidosqualene cyclases (OSCs). These techniques allow researchers to make specific changes to the amino acid sequence of an enzyme, thereby probing the roles of individual residues in catalysis and substrate specificity.

Directed evolution, a process that mimics natural selection in the laboratory, has been instrumental in altering the product specificity of OSCs. For instance, researchers have successfully converted cycloartenol (B190886) synthase, an enzyme that typically produces a pentacyclic isomer of lanosterol in plants, into an enzyme that can synthesize lanosterol. nih.govacs.org This was achieved by introducing random mutations into the cycloartenol synthase gene and then selecting for mutants that could complement a yeast strain lacking a functional lanosterol synthase gene. nih.govacs.org These studies identified key amino acid residues in the active site that govern the cyclization reaction and the final deprotonation step, which ultimately determines whether lanosterol or cycloartenol is produced. acs.orgacs.org

One notable study demonstrated that a single isoleucine-to-valine mutation in cycloartenol synthase could enable the production of lanosterol and another related sterol, parkeol. acs.org Further research has shown that specific mutations, such as Tyr410Cys in Arabidopsis thaliana cycloartenol synthase (AtCAS1), can confer lanosterol synthesis activity. acs.org This is because the substituted cysteine residue sterically and electronically mimics a threonine residue that is critical in animal and fungal lanosterol synthases. acs.org These findings not only illuminate the subtle molecular determinants that distinguish these closely related enzymes but also hold promise for engineering novel biocatalysts for the production of specific sterols. The evolutionary relationship between cycloartenol synthase and lanosterol synthase is a subject of ongoing investigation, with evidence suggesting that plant lanosterol synthases may have evolved from cycloartenol synthase. oup.com

Global Gene Expression Profiling (e.g., RNA-Sequencing, qRT-PCR)

Global gene expression profiling techniques, such as RNA-Sequencing (RNA-Seq) and quantitative real-time PCR (qRT-PCR), have provided valuable insights into the regulation of lanosterol and dihydrolanosterol biosynthesis. These methods allow for the comprehensive analysis of gene expression levels under various conditions, revealing how the expression of genes encoding enzymes in the sterol biosynthetic pathway is coordinated.

Studies have utilized qRT-PCR to investigate the expression of genes involved in the later stages of cholesterol synthesis, including those responsible for the conversion of lanosterol to other sterols. For example, research on the regulation of the 7-dehydrocholesterol (B119134) reductase (DHCR7) gene, which acts downstream of lanosterol, has used qRT-PCR to demonstrate its sterol-mediated regulation in liver cells. nih.gov Similarly, qRT-PCR has been employed to study the expression of genes like SC4MOL, NSDHL, and HSD17B7, which are involved in the demethylation of lanosterol, in response to different sterol levels. nih.gov

RNA-Seq has been used to identify broad transcriptional changes associated with altered sterol metabolism. In a study of daunorubicin-resistant leukemia cells, RNA-Seq revealed that the cholesterol biosynthetic pathway was the most significantly upregulated canonical pathway. nih.gov Subsequent validation with qRT-PCR confirmed the increased expression of nearly all genes in this pathway, highlighting a potential metabolic vulnerability in these cancer cells. nih.gov Furthermore, gene expression analyses in plants using techniques like qRT-PCR have been crucial in understanding the role of specific genes, such as sterol methyltransferases (SMTs), in diverting metabolic flux from cholesterol biosynthesis towards the production of 24-alkylated sterols. frontiersin.org These approaches are essential for constructing a comprehensive picture of how cells regulate the intricate network of genes involved in maintaining sterol homeostasis.

Advanced Analytical Chemistry Techniques for Sterol Metabolomics

Chromatography-Mass Spectrometry Approaches for Quantitative Analysis

The accurate quantification of lanosterol and dihydrolanosterol in biological matrices presents a significant analytical challenge due to their structural similarity to other sterols and their often low abundance. Chromatography coupled with mass spectrometry has emerged as the gold standard for sterol analysis, offering the necessary selectivity and sensitivity.

Liquid chromatography-mass spectrometry (LC-MS) has become a preferred method for the quantitative analysis of sterols, including lanosterol and dihydrolanosterol, in various biological samples. nih.gov This technique offers several advantages over traditional methods, such as the ability to analyze underivatized sterols, which simplifies sample preparation. nih.gov

Researchers have developed robust and sensitive LC-MS methods for the simultaneous quantification of multiple sterols in a single chromatographic run. nih.govsigmaaldrich.com For instance, a method utilizing a pentafluorophenyl (PFP) stationary phase has been successfully employed for the analysis of ten different sterols from the later stages of cholesterol synthesis, including lanosterol and dihydrolanosterol, in cultured human hepatocytes. nih.govnih.govsigmaaldrich.com This approach provides excellent separation of structurally similar sterols and can be applied in both research and clinical settings for the detection of accumulated cholesterol intermediates in various disorders. nih.gov

Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater resolution and sensitivity. One such UPLC-MS/MS method has been developed for the simultaneous quantification of lathosterol (B1674540), lanosterol, and desmosterol (B1670304) in human plasma. medpace.com This method utilizes a reversed-phase column and atmospheric pressure chemical ionization (APCI) in positive mode, with multiple reaction monitoring (MRM) for highly specific detection. medpace.com The ability to accurately measure the levels of these precursor sterols is crucial for studying cholesterol biosynthesis and its dysregulation in various diseases.

Table 1: LC-MS Parameters for Sterol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Pentafluorophenyl (PFP) or Reversed Phase (e.g., C18) | nih.govmedpace.com |

| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | medpace.comlipidmaps.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | medpace.com |

| Sample Type | Cultured cells, plasma | nih.govmedpace.com |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of sterols. While it often requires derivatization of the analytes to increase their volatility, GC-MS provides excellent chromatographic separation and detailed mass spectral information, which is invaluable for the identification of unknown metabolites.